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Compound of Interest

Compound Name: 1-Hydroxyguanidine sulfate

Cat. No.: B15565091

An In-Depth Technical Guide to 1-
Hydroxyguanidine Sulfate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Hydroxyguanidine sulfate, a
compound of interest for its potential therapeutic applications. This document details its
chemical identity, biological activities, and known mechanisms of action, presenting data in a
clear and accessible format for researchers in drug discovery and development.

Chemical Identity and Properties

1-Hydroxyguanidine sulfate is the sulfate salt of 1-Hydroxyguanidine. It is a white crystalline
solid soluble in water.[1] Below is a summary of its key chemical identifiers and properties.

Table 1: Chemical Identifiers for 1-Hydroxyguanidine Sulfate

© 2025 BenchChem. All rights reserved. 1/12 Tech Support


https://www.benchchem.com/product/b15565091?utm_src=pdf-interest
https://www.benchchem.com/product/b15565091?utm_src=pdf-body
https://www.benchchem.com/product/b15565091?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/12214669/
https://www.benchchem.com/product/b15565091?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15565091?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Identifier Value Reference

CAS Number 6345-29-5 [112][3114]

Related CAS 13115-21-4 (parent) [2]

Molecular Formula C2H12N60O6S [2]

Molecular Weight 248.22 g/mol [2]
bis(2-

IUPAC Name o ) ) [2]
hydroxyguanidine);sulfuric acid
InChl=1S/2CH5N30.H204S/c

InChl 22-1(3)4-5;1-5(2,3)4/h25H, [1][2]
(H4,2,3,4);(H2,1,2,3,4)
MTGDDPZRXSDPFH-

InChlKey [11[2]
UHFFFAOYSA-N
C(=NO)(N)N.C(=NO

SMILES (ENOJNIN.CEERO) [11[2]
(N)N.OS(=0)(=0)O

EC Number 228-749-0 [1112]
Bis(hydroxyguanidinium)
sulphate, Hydroxyguanidine

Synonyms P y ¥o [2][4]

hemisulfate, Guanidine, N-

hydroxy-, sulfate (2:1)

Biological Activity and Mechanism of Action

1-Hydroxyguanidine and its derivatives have demonstrated notable antitumor and antiviral

activities.[5] The primary mechanisms of action are believed to be the inhibition of

ribonucleotide reductase and interaction with nitric oxide synthase.

Antitumor Activity: Inhibition of Ribonucleotide

Reductase

A key target of N-hydroxyguanidine compounds is ribonucleotide reductase (RNR), a critical

enzyme in the de novo synthesis of deoxyribonucleotides required for DNA replication and
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repair. By inhibiting RNR, these compounds effectively halt DNA synthesis, leading to cell cycle
arrest and apoptosis in rapidly proliferating cancer cells. Derivatives of N-hydroxy-N'-
aminoguanidine have been shown to be non-competitive inhibitors of RNR with respect to the

substrates CDP and ADP.[6]
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Caption: Inhibition of Ribonucleotide Reductase by 1-Hydroxyguanidine.

Interaction with Nitric Oxide Synthase

N-hydroxyguanidines, including 1-Hydroxyguanidine, can also interact with nitric oxide
synthase (NOS). These compounds can act as substrates for NOS, leading to the production of
nitric oxide (NO).[1][7] The oxidation of N-hydroxyguanidines by NOS can result in the
formation of NO and the corresponding urea in a 1:1 molar ratio.[1] This production of NO can
have various physiological effects, including vasodilation.
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Caption: Interaction of 1-Hydroxyguanidine with the Nitric Oxide Synthase Pathway.

Quantitative Data
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The following table summarizes the available quantitative data on the biological activity of N-
hydroxyguanidine derivatives. It is important to note that these values are for derivatives and
not for 1-Hydroxyguanidine sulfate itself, but they provide a strong indication of the potency
of this class of compounds.

Table 2: In Vitro Activity of N-hydroxy-N'-aminoguanidine Derivatives
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Compound/De Cell
L. Assay ) ICs0 | Ki (pM) Reference
rivative Line/Enzyme
2'.3',4'-
. ~ Cell Growth
trihydroxybenzyli o L1210 7.8 [2]
Inhibition
dene-HAG
3'.4'5'-
) ~ Cell Growth
trihnydroxybenzyli o L1210 11.9 [2]
Inhibition
dene-HAG
2'.3',4'-
] ~ Cell Growth
trihydroxybenzyli o HT-29 196 [2]
Inhibition
dene-HAG
3.4'5'-
) ~ Cell Growth
trihydroxybenzyli o HT-29 234 [2]
Inhibition
dene-HAG
Ribonucleotide ) )
o Ehrlich Ascites )
HAG Derivatives  Reductase 3.4 - 543 (Ki) [6]
o Tumor Cells
Inhibition (CDP)
Ribonucleotide 2- to 10-fold

Ehrlich Ascites

HAG Derivatives  Reductase lower than for [6]
o Tumor Cells
Inhibition (ADP) CDP
Novel N- ]
o Anticancer
hydroxyguanidin o L1210 7.80 - 126 (IDso) [5]
Activity

e derivatives

Novel N-
hydroxyguanidin
e derivatives

Antiviral Activity

Chicken Embryo
Fibroblasts
(Rous Sarcoma
Virus)

2.76 - 195.2
(IDso)

[5]

Experimental Protocols

Detailed experimental protocols for 1-Hydroxyguanidine sulfate are not readily available in
the published literature. However, based on methodologies used for similar N-
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hydroxyguanidine derivatives, representative protocols are provided below.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general representation for determining the cytotoxic effects of a compound on
a cancer cell line, such as L1210 mouse leukemia cells.
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Workflow for In Vitro Cytotoxicity (MTT) Assay
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Caption: A Generalized Workflow for an MTT-based Cytotoxicity Assay.
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Methodology:

Cell Culture: L1210 cells are cultured in an appropriate medium supplemented with fetal
bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO:-.

Cell Seeding: Cells are seeded into 96-well microtiter plates at a density of approximately 5 x
103 to 1 x 10* cells per well and allowed to attach overnight.

Compound Treatment: A stock solution of 1-Hydroxyguanidine sulfate is prepared and
serially diluted to the desired concentrations. The cells are then treated with these dilutions.
A vehicle control (medium without the compound) is also included.

Incubation: The plates are incubated for a period of 48 to 72 hours.

MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple
formazan product.

Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well
to dissolve the formazan crystals.

Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of
approximately 570 nm.

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The
ICso value (the concentration of the compound that inhibits 50% of cell growth) is determined

by plotting the percentage of viability against the compound concentration.

Ribonucleotide Reductase Inhibition Assay

This is a representative protocol for measuring the inhibitory activity of a compound against
ribonucleotide reductase.

Methodology:

o Enzyme Preparation: Ribonucleotide reductase is partially purified from a suitable source,
such as Ehrlich ascites tumor cells.
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e Assay Mixture: The standard assay mixture contains a buffer (e.g., HEPES), a reducing
agent (e.qg., dithiothreitol), magnesium acetate, ATP, the radiolabeled substrate (e.g.,
[**C]CDP or [**C]JADP), and the enzyme preparation.

e Inhibition Study: Various concentrations of 1-Hydroxyguanidine sulfate are pre-incubated
with the enzyme before the addition of the substrate.

e Enzyme Reaction: The reaction is initiated by the addition of the radiolabeled substrate and
incubated at 37°C for a specified time (e.g., 30 minutes).

o Reaction Termination: The reaction is stopped by heating or the addition of acid.

e Product Separation: The deoxyribonucleotide product is separated from the ribonucleotide
substrate, often using an enzymatic degradation of the unreacted substrate followed by
separation of the resulting nucleosides by chromatography (e.g., thin-layer chromatography
or HPLC).

e Quantification: The amount of radiolabeled deoxyribonucleoside is quantified using liquid
scintillation counting.

o Data Analysis: The percentage of inhibition is calculated for each concentration of the
inhibitor. The 1Cso and/or Ki values are then determined from this data.

Synthesis

A general method for the preparation of N-hydroxyguanidines involves the conversion of
primary amines to protected N-hydroxyguanidines in a one-pot procedure, followed by
deprotection.[8] Another approach involves the reaction of 2-benzyloxyguanidine with various
reagents followed by catalytic hydrogenation to yield N-hydroxyguanidine derivatives.[9] The
synthesis of guanidine sulfates, in general, can be achieved by reacting urea with sulfamic acid
or its salts at elevated temperatures.[10]

Conclusion

1-Hydroxyguanidine sulfate is a promising chemical entity with demonstrated potential as an
antitumor and antiviral agent. Its mechanisms of action, primarily through the inhibition of
ribonucleotide reductase and interaction with nitric oxide synthase, offer multiple avenues for
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therapeutic intervention. The data and protocols presented in this guide are intended to provide
a solid foundation for researchers and scientists to further explore the therapeutic potential of
this and related compounds. Further detailed studies are warranted to fully elucidate its
pharmacological profile and to develop it into a potential clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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